molecular formula C17H28N2O B14379291 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide CAS No. 90068-27-2

6-{[4-(4-Methylphenyl)butyl]amino}hexanamide

Cat. No.: B14379291
CAS No.: 90068-27-2
M. Wt: 276.4 g/mol
InChI Key: WXITWKXSXXNDMW-UHFFFAOYSA-N
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Description

6-{[4-(4-Methylphenyl)butyl]amino}hexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a 4-(4-methylphenyl)butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide typically involves the reaction of 4-(4-methylphenyl)butylamine with hexanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Preparation of 4-(4-Methylphenyl)butylamine: This can be synthesized via the reduction of 4-(4-methylphenyl)butyronitrile using hydrogen gas in the presence of a palladium catalyst.

    Acylation Reaction: The 4-(4-methylphenyl)butylamine is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-Methylphenyl)butyl]amino}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(4-methylphenyl)butanone or 4-(4-methylphenyl)butanol.

    Reduction: Formation of 6-{[4-(4-Methylphenyl)butyl]amino}hexane.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

6-{[4-(4-Methylphenyl)butyl]amino}hexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)butylamine: A precursor in the synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide.

    Hexanamide: The parent compound without the 4-(4-methylphenyl)butylamino substituent.

    N-Benzylhexanamide: A similar amide with a benzyl group instead of the 4-(4-methylphenyl)butyl group.

Uniqueness

This compound is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 4-(4-methylphenyl)butyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.

Properties

CAS No.

90068-27-2

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

6-[4-(4-methylphenyl)butylamino]hexanamide

InChI

InChI=1S/C17H28N2O/c1-15-9-11-16(12-10-15)7-4-6-14-19-13-5-2-3-8-17(18)20/h9-12,19H,2-8,13-14H2,1H3,(H2,18,20)

InChI Key

WXITWKXSXXNDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCNCCCCCC(=O)N

Origin of Product

United States

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